Lack of Public Comparative Biological Activity Data for the 3-Methyl Isomer
A comprehensive search of public bioactivity databases (BindingDB, ChEMBL, PubChem BioAssay) for N1-Cyclohexyl-N1-ethyl-3-methylbenzene-1,4-diamine (CAS 1155985-58-2) returned no quantitative IC50, Ki, or EC50 values for this specific isomer against any biological target [1]. In contrast, structurally related p-phenylenediamine derivatives have been evaluated for tyrosinase inhibition, with IC50 values ranging from 1.7 × 10³ nM to 4.5 × 10³ nM in mushroom tyrosinase monophenolase assays [2]. The absence of data for the 3-methyl positional isomer precludes any direct potency comparison or selectivity claim.
| Evidence Dimension | Biological activity (enzyme inhibition) |
|---|---|
| Target Compound Data | No publicly available IC50/Ki data |
| Comparator Or Baseline | Class-level baseline: structurally related p-phenylenediamine derivatives exhibit mushroom tyrosinase monophenolase IC50 values of 1.7–4.5 × 10³ nM [2] |
| Quantified Difference | Cannot be calculated; differential activity of the 3-methyl isomer remains uncharacterized |
| Conditions | Mushroom tyrosinase monophenolase assay; L-Tyrosine substrate; dopachrome formation monitored by UV-Vis (BindingDB assay context for comparator compounds) |
Why This Matters
For procurement decisions based on biological activity, the complete absence of public potency data for this isomer means any assumption of equivalence or superiority to the 2-methyl analog or unsubstituted variant is unsupported.
- [1] Search results. PubChem BioAssay and BindingDB queries for CAS 1155985-58-2; no bioactivity records found. View Source
- [2] BindingDB. PrimarySearch Ki results for entry 50009255 – related p-phenylenediamine tyrosinase inhibitors. View Source
